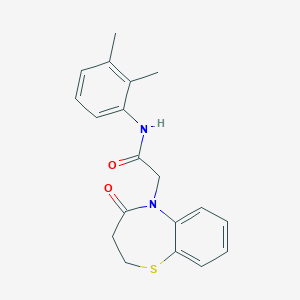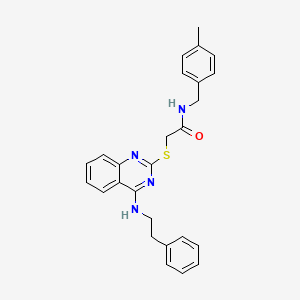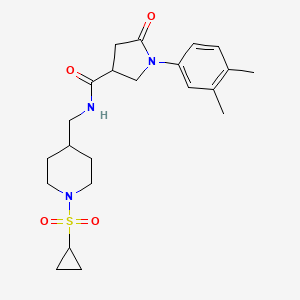![molecular formula C17H14FNO2S2 B2769780 N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide CAS No. 2034491-79-5](/img/structure/B2769780.png)
N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the sequence of chemical reactions .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together .Chemical Reactions Analysis
This would involve studying the compound’s reactivity with other substances, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis
This would involve determining properties such as melting point, boiling point, solubility in various solvents, and reactivity with common reagents .Scientific Research Applications
Corrosion Inhibition and Biocidal Action
Fluorophenyl-2,2′-bichalcophenes, including compounds like 4‑([2,2′‑bithiophen]‑5‑yl)‑2‑fluorobenzamidine, have been studied for their inhibitory effects on the corrosion of carbon steel in acidic environments. These compounds demonstrate significant corrosion protection and are classified as mixed-type inhibitors. They also exhibit biocidal action against bacteria responsible for microbial influenced corrosion (MIC), making them dual-functional and beneficial from both economic and environmental perspectives (Abousalem, Ismail, & Fouda, 2019).
Anti-Cancer Potential
Bithiophene derivatives, including Bithienyl Fluorobenzamidine (BFB), show promising anti-cancer potential. Research focusing on acute myeloid leukemia (AML) demonstrates that BFB induces cell cycle arrest and apoptosis, along with suppression of the Akt pathway in a mouse leukemic model. This indicates BFB's potential as a therapeutic candidate against AML (Algharib et al., 2022).
Electrochemical Applications
A study on N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode, an analog, reveals its use in the electrocatalytic determination of glutathione in the presence of piroxicam. This demonstrates the compound's potential in electrochemical biosensors (Karimi-Maleh et al., 2014).
Catalytic Applications
Research on iron-catalyzed, fluoroamide-directed C-H fluorination using related compounds indicates their potential in chemical synthesis. These reactions proceed through radical intermediates with fluorine transfer mediated by iron, showcasing their utility in organic synthesis (Groendyke, AbuSalim, & Cook, 2016).
Selective Estrogen Receptor Modulators
Modifications to the 2-arylbenzothiophene core of raloxifene, a selective estrogen receptor modulator, have been explored to understand their binding to estrogen receptors and inhibition of breast cancer cell proliferation. This research aids in developing medications for conditions like postmenopausal osteoporosis (Grese et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2S2/c18-13-4-2-1-3-12(13)17(21)19-9-14(20)16-6-5-15(23-16)11-7-8-22-10-11/h1-8,10,14,20H,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWRHHPGECRVTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Azabicyclo[3.2.1]octan-4-one](/img/structure/B2769697.png)
![1-Ethyl-4-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}piperazine-2,3-dione](/img/structure/B2769698.png)



![N-{2-[(2-thienylsulfonyl)amino]ethyl}acetamide](/img/structure/B2769704.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate](/img/structure/B2769705.png)

![5-chloro-2-methoxy-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2769709.png)
![Methyl 2-[2-(2-methylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2769715.png)
![2,3,4-trichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2769717.png)
![3-(4-ethoxyphenyl)-5-(3-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2769718.png)


